molecular formula C6H4BBrClFO2 B14037564 (3-Bromo-2-chloro-5-fluorophenyl)boronic acid

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid

Cat. No.: B14037564
M. Wt: 253.26 g/mol
InChI Key: QXHQDSOKBZDBJD-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is bonded to a boronic acid group. The unique combination of halogens and the boronic acid moiety makes it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the sequential halogenation of phenylboronic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C6H4BBrClFO2

Molecular Weight

253.26 g/mol

IUPAC Name

(3-bromo-2-chloro-5-fluorophenyl)boronic acid

InChI

InChI=1S/C6H4BBrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H

InChI Key

QXHQDSOKBZDBJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)F)(O)O

Origin of Product

United States

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